N-Desethyl brinzolamide
CAS No.: 404034-55-5
Cat. No.: VC21344080
Molecular Formula: C10H17N3O5S3
Molecular Weight: 355.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 404034-55-5 |
---|---|
Molecular Formula | C10H17N3O5S3 |
Molecular Weight | 355.5 g/mol |
IUPAC Name | (4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
Standard InChI | InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 |
Standard InChI Key | MVBJPOIMDXIBKC-QMMMGPOBSA-N |
Isomeric SMILES | COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
SMILES | COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Canonical SMILES | COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Chemical Structure and Properties
N-Desethyl brinzolamide, with the IUPAC name (R)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-dioxide, is a metabolite formed through the deethylation of brinzolamide . It retains the core structure of brinzolamide but lacks the ethyl group attached to the amino moiety.
The compound has been well-characterized with specific physicochemical properties as outlined in the table below:
Property | Value |
---|---|
CAS Number | 404034-55-5 |
Molecular Formula | C₁₀H₁₇N₃O₅S₃ |
Molecular Weight | 355.45 g/mol |
Stereochemistry | Absolute (R configuration) |
Defined Stereocenters | 1/1 |
Storage Temperature | -20°C |
FDA UNII | 88WG3B2PNK |
Table 1: Physicochemical properties of N-desethyl brinzolamide
The compound is also known by several synonyms including Brinzolamide USP Related Compound B, Brinzolamide Impurity 8, and Desethyl-Brinzolamide Oxalate (in salt form) . The oxalate salt form has a different molecular formula (C₁₂H₁₉N₃O₉S₃) and a higher molecular weight of 445.5 g/mol .
Pharmacological Activity
Mechanism of Action
N-Desethyl brinzolamide functions primarily as a carbonic anhydrase (CA) inhibitor, similar to its parent compound brinzolamide . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions. By inhibiting these enzymes, particularly in the eye, N-desethyl brinzolamide contributes to the reduction of intraocular pressure, which is the primary therapeutic goal in glaucoma treatment.
Enzyme Inhibition Profile
Research has demonstrated that N-desethyl brinzolamide exhibits potent inhibitory activity against specific carbonic anhydrase isoforms. Its inhibitory profile has been characterized as follows:
Carbonic Anhydrase Isoform | IC₅₀ Value |
---|---|
CAII | 1.28 nM |
CAIV | 128 nM |
Table 2: Inhibitory activity of N-desethyl brinzolamide against carbonic anhydrase isoforms
This inhibition profile indicates that N-desethyl brinzolamide is approximately 100 times more potent against CAII than CAIV, suggesting a selective action that may contribute to its pharmacological effects while potentially reducing off-target effects.
Pharmacokinetics and Metabolism
Formation and Distribution
N-Desethyl brinzolamide is formed in humans as a metabolite of brinzolamide through deethylation processes . Following administration of brinzolamide, both the parent compound and N-desethyl brinzolamide bind to carbonic anhydrase enzymes and accumulate in red blood cells (RBCs) . This binding and accumulation are significant factors in the compound's pharmacokinetic profile.
In plasma, both parent brinzolamide and N-desethyl brinzolamide concentrations are generally low and often below assay quantitation limits (typically <10 ng/mL) . This is primarily due to their high affinity for carbonic anhydrase in RBCs.
Steady-State Kinetics
The time to reach steady-state concentrations differs significantly between oral and topical administration routes:
Administration Route | Time to Steady-State | Concentration Range in RBCs |
---|---|---|
Oral | 20-28 weeks | 6-30 μM |
Topical Ophthalmic | 12-18 months | Lower than oral levels |
Table 3: Steady-state pharmacokinetics of N-desethyl brinzolamide
These extended times to reach steady state reflect the compound's high affinity for carbonic anhydrase in RBCs and slow turnover rate, characteristics that influence its long duration of action.
Analytical Methods and Detection
The detection and quantification of N-desethyl brinzolamide present certain analytical challenges. During the development of plasma assay methods, researchers have noted difficulties in establishing conditions that provide sufficient precision and ruggedness for N-desethyl brinzolamide to meet validation criteria .
For whole blood samples, HPLC/MS/MS assays have been successfully validated for brinzolamide, while GC/MS/MS methods have been used for related compounds . The analysis typically involves estimating red blood cell concentrations by dividing the ng/mL whole blood trough concentrations by the sample hematocrit and expressing the result on a micromolar basis .
Clinical Significance
Role in Therapeutic Efficacy
Research and Development Applications
N-Desethyl brinzolamide serves several important functions in pharmaceutical research and development:
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As a reference standard for quality control in pharmaceutical manufacturing
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As a marker for monitoring brinzolamide metabolism in clinical studies
The compound is available as a research standard from multiple suppliers, typically stored at -20°C to ensure stability .
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